3-(4'-Fluorophenyl)-6-fluoro-1-indanol
Description
3-(4'-Fluorophenyl)-6-fluoro-1-indanol is a fluorinated indanol derivative characterized by two aromatic fluorine substituents: one on the 4'-position of the phenyl ring and another on the 6-position of the indanol scaffold. The compound’s structure combines a bicyclic indanol core with fluorinated aromatic groups, which may confer unique electronic, steric, and metabolic properties. Its synthesis likely involves fluorination steps similar to those described for structurally related compounds, such as Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions .
Properties
Molecular Formula |
C15H12F2O |
|---|---|
Molecular Weight |
246.25 g/mol |
IUPAC Name |
6-fluoro-3-(4-fluorophenyl)-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C15H12F2O/c16-10-3-1-9(2-4-10)13-8-15(18)14-7-11(17)5-6-12(13)14/h1-7,13,15,18H,8H2 |
InChI Key |
VNLGLRAQGQRKDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C1O)C=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-(4'-Fluorophenyl)-6-fluoro-1-indanol with structurally related fluorinated compounds from the evidence:
*Molecular weights estimated based on structural formulas.
Key Comparisons:
- Fluorine Substitution: Unlike mono-fluorinated analogs (e.g., Compound 4, Formula I), the target compound features dual fluorine atoms, which may amplify electron-withdrawing effects and improve metabolic stability compared to non-fluorinated indanols .
- Synthetic Complexity: Compounds with heterocycles (e.g., thiazole-pyrazole in Compound 4) require multi-step syntheses, whereas the indanol core may simplify preparation .
Pharmacological and Physicochemical Properties
- Lipophilicity: The dual fluorine atoms in the target compound likely increase logP compared to non-fluorinated indanols but reduce it relative to highly lipophilic analogs like Compound 8a (mesitylamino group) .
- Metabolic Stability: Fluorine’s resistance to oxidative metabolism suggests superior stability compared to compounds with methyl or methoxy groups (e.g., Formula I) .
- Crystallinity: Fluorophenyl-containing compounds (e.g., Compound 4) often exhibit high crystallinity due to planar aromatic stacking, a trait that may extend to the target compound .
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